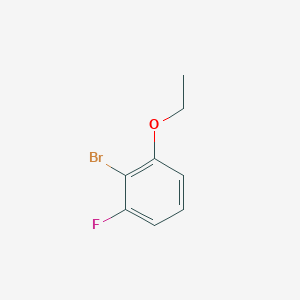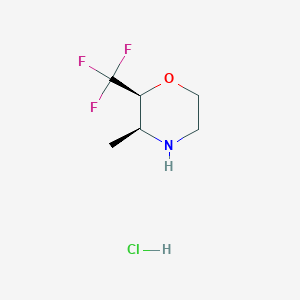![molecular formula C25H24N4O2S B2453369 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1794838-39-3](/img/structure/B2453369.png)
2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atoms, bonds, and functional groups. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include looking at reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Synthesis and Antimicrobial Activity
The compound 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is related to a class of compounds that have been studied for their antimicrobial properties. For instance, the synthesis and evaluation of new heterocycles incorporating antipyrine moiety have demonstrated antimicrobial potential. These heterocycles, synthesized from key intermediates such as 2-Cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide, have been characterized and shown to exhibit antimicrobial activities against various pathogens. This suggests the potential of compounds within this class, including the specified compound, for applications in combating microbial infections (Bondock et al., 2008).
Radiosynthesis for Imaging Applications
Furthermore, compounds structurally related to this compound have been explored in the field of radiopharmaceuticals. For example, the radiosynthesis of [18F]PBR111, which is derived from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, has been reported for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This highlights the potential application of such compounds in medical imaging and diagnostics, providing insights into their utility beyond antimicrobial activities (Dollé et al., 2008).
Synthesis and Characterization of Novel Compounds
Additionally, the chemical synthesis and characterization of novel heterocyclic compounds with potential antimicrobial activity have been extensively explored. This includes the development of compounds with a sulfamido moiety and their subsequent evaluation for antimicrobial efficacy. Such research underscores the broader interest in synthesizing and testing new compounds within this chemical class for various biological applications, including but not limited to antimicrobial effects (Nunna et al., 2014).
将来の方向性
特性
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-15-8-11-20(16(2)12-15)27-21(30)14-32-25-28-22-19(17-6-4-3-5-7-17)13-26-23(22)24(31)29(25)18-9-10-18/h3-8,11-13,18,26H,9-10,14H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQQRVIKARJUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B2453288.png)

![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2453290.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2453293.png)

![N-(2-ethylphenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2453295.png)

![5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole](/img/structure/B2453299.png)

![2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2453304.png)
